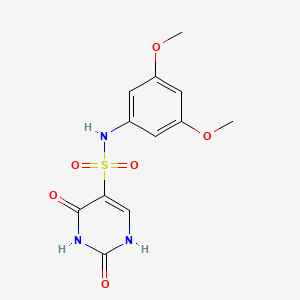

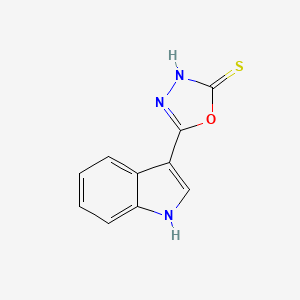

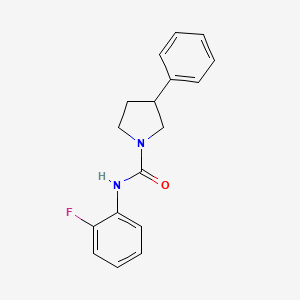

![molecular formula C24H19N3O2 B2639758 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-10-5](/img/structure/B2639758.png)

8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are heterocyclic compounds with versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of methoxy and methylphenyl groups in “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” influences its unique structural features.Chemical Reactions Analysis

The chemical reactivity of “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is influenced by its unique structural features, including the presence of methoxy and methylphenyl groups. Various synthesis protocols have been reported for the construction of this scaffold .Applications De Recherche Scientifique

Supramolecular Aggregation

Research highlights the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. For instance, the substitution of the methoxy group impacts the hydrogen bonding patterns, leading to complex three-dimensional framework structures through a combination of C-H...N, C-H...O, and C-H...π(arene) hydrogen bonds (Portilla et al., 2005).

Synthetic Methodologies

The preparation of novel pyrazolo[4,3-c]quinoline derivatives showcases advancements in synthetic chemistry. These methodologies involve the functionalization of quinolin-4-ones, leading to constrained pyrazole derivatives with potential ligand properties for biological receptors (Kasiotis et al., 2006). Furthermore, the synthesis of specific pyrazolo[4,3-c]quinoline compounds through interactions of precursors under various conditions has been described, offering insights into the regioselectivity and mechanism of these reactions (Chimichi et al., 2008).

Biological Activity

The antimicrobial and antitumor properties of quinoline derivatives bearing pyrazoline residues have been investigated. These studies provide valuable data on the potential therapeutic applications of these compounds. For example, certain quinoline derivatives have shown significant antimicrobial activity against a range of pathogens, indicating their potential as antimicrobial agents (Kumar et al., 2014). Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as antimicrobial agents further underscore the relevance of these compounds in addressing microbial resistance (Holla et al., 2006).

Orientations Futures

Quinoline derivatives have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Therefore, the future directions for “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential biological and pharmaceutical activities.

Mécanisme D'action

Mode of Action

Quinoline derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .

Result of Action

The effects of a compound at the molecular and cellular level depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action of a compound in various ways, including by affecting its stability, its absorption and distribution in the body, and its interactions with its targets .

Propriétés

IUPAC Name |

8-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-10-8-17(9-11-18)27-24-20-14-19(29-2)12-13-22(20)25-15-21(24)23(26-27)16-6-4-3-5-7-16/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYJQBRJWCZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

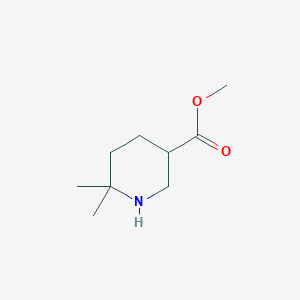

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)

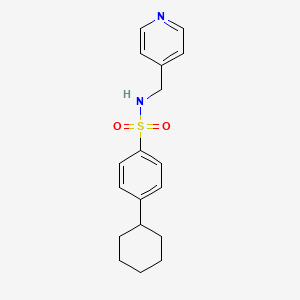

![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

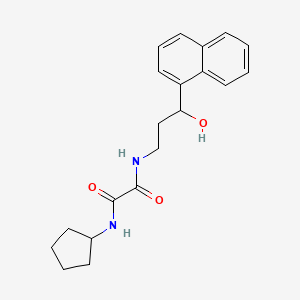

![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)